molecular formula C21H22N2O4S3 B3279311 5-(Pyrrolidin-1-yl)-2,4-ditosylthiazole CAS No. 690984-85-1

5-(Pyrrolidin-1-yl)-2,4-ditosylthiazole

Cat. No. B3279311
CAS RN: 690984-85-1
M. Wt: 462.6 g/mol
InChI Key: BENYOWNXPWTMEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Pyrrolidin-1-yl)-2,4-ditosylthiazole is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to create compounds for the treatment of human diseases . The pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Molecular Structure Analysis

The molecular structure of 5-(Pyrrolidin-1-yl)-2,4-ditosylthiazole is characterized by a pyrrolidine ring . This ring is one of the most significant features of the compound, as the stereogenicity of carbons can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

While specific chemical reactions involving 5-(Pyrrolidin-1-yl)-2,4-ditosylthiazole were not found in the available literature, pyrrolidine compounds are known to be involved in various chemical reactions. For instance, they can be synthesized via ring construction from different cyclic or acyclic precursors, or through the functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Future Directions

Pyrrolidine compounds, such as 5-(Pyrrolidin-1-yl)-2,4-ditosylthiazole, have potential in pharmacology and medicinal chemistry . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, the design of new pyrrolidine compounds with different biological profiles could be a promising direction for future research .

properties

IUPAC Name

2,4-bis-(4-methylphenyl)sulfonyl-5-pyrrolidin-1-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S3/c1-15-5-9-17(10-6-15)29(24,25)19-20(23-13-3-4-14-23)28-21(22-19)30(26,27)18-11-7-16(2)8-12-18/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENYOWNXPWTMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=C(C=C3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyrrolidin-1-yl)-2,4-ditosylthiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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